(1R,4S,5S,6S)-4-Amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid 2,2-dioxide
Overview
Description
Scientific Research Applications
Metabotropic Glutamate Receptor Agonists
Conformational Analysis and Biological Activity : Research has highlighted the importance of conformationally locked analogues of amino acids, such as glutamate, embedded into the bicyclo[3.1.0]hexane core structure. These compounds, including various analogues like LY354740, have been explored for their potent and selective activity against group 2 metabotropic glutamate receptors (mGluRs), demonstrating significant potential for anticonvulsant and anxiolytic properties. The structural design of these molecules aims to mimic the bioactive conformation of glutamate, suggesting their utility in neuroscience research, particularly for studying the modulation of synaptic transmission and its implications for neurological disorders (Jimeno et al., 2011); (Pedregal & Prowse, 2002).
Mechanistic Insights and Therapeutic Potentials
Antipsychotic Pharmacology : The compound LY404039, a derivative relevant to the chemical structure , has been investigated for its antipsychotic pharmacology, particularly in models of psychosis induced by substances like PCP and d-amphetamine. Studies using mGlu receptor-deficient mice have provided evidence for the selective activation of mGlu2 receptors by LY404039, differentiating its mechanism from that of traditional antipsychotic drugs. This specificity underscores the potential of targeting mGlu2 receptors for developing novel antipsychotic therapies with possibly fewer side effects than current treatments (Fell et al., 2008).
Synthesis and Chemical Characterization
Stereoselective Synthesis : The stereoselective synthesis of LY354740 and its fluorinated derivatives has been described, demonstrating the importance of precise stereocontrol in achieving high potency and selectivity for group 2 mGluRs. These synthetic strategies not only provide access to these valuable pharmacological tools but also open avenues for the development of new analogues with enhanced properties for both basic research and therapeutic applications (Monn et al., 1997); (Krysiak et al., 2010).
Novel Synthetic Approaches and Applications
Cross-Claisen Condensation : Innovative synthetic routes, such as the cross-Claisen condensation of N-Fmoc-amino acids, have been developed to access a broad range of constrained heterocyclic γ-amino acids. These methodologies not only facilitate the synthesis of compounds like LY379268 but also enable the exploration of their potential in mimicking protein secondary structures, which could have far-reaching implications in drug design and materials science (Mathieu et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1R,4S,5S,6S)-4-amino-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO6S/c8-7(6(11)12)1-15(13,14)4-2(3(4)7)5(9)10/h2-4H,1,8H2,(H,9,10)(H,11,12)/t2-,3-,4+,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDUGNCTZRCAHH-MDASVERJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(C2S1(=O)=O)C(=O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@]([C@@H]2[C@H]([C@@H]2S1(=O)=O)C(=O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40212943 | |
Record name | Pomaglumetad | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40212943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4S,5S,6S)-4-Amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid 2,2-dioxide | |
CAS RN |
635318-11-5 | |
Record name | (1R,4S,5S,6S)-4-Amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid 2,2-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=635318-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | LY 404039 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635318115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pomaglumetad | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40212943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | POMAGLUMETAD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/531QUG7P9E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.